

# A Technical Guide to Benzyloxycarbonyl-PEG4-Acid: Properties, Applications, and Experimental Protocols

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## Compound of Interest

Compound Name: *Benzyloxy carbonyl-PEG4-Acid*

Cat. No.: *B13729355*

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## Introduction

Benzyloxycarbonyl-PEG4-Acid is a heterobifunctional linker molecule integral to the fields of bioconjugation, drug delivery, and proteomics.<sup>[1][2]</sup> This linker contains a carboxylic acid group and a benzyloxycarbonyl (Cbz or Z) protected amine functionality, connected by a discrete four-unit polyethylene glycol (PEG) chain. The PEG spacer enhances aqueous solubility and reduces steric hindrance, while the terminal functional groups allow for the covalent attachment to various molecules.<sup>[1]</sup>

The carboxylic acid moiety can be activated to react with primary amines, forming stable amide bonds.<sup>[3][4]</sup> The Cbz group serves as a robust protecting group for an amine, which can be selectively removed under mild conditions through hydrogenolysis.<sup>[3][4]</sup> This orthogonal reactivity makes Benzyloxycarbonyl-PEG4-Acid a versatile tool for the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and PROTACs.

## Core Properties

The fundamental properties of Benzyloxycarbonyl-PEG4-Acid are summarized in the table below.

Property	Value	Reference
Chemical Formula	$C_{19}H_{28}O_8$	<a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	384.4 g/mol	<a href="#">[3]</a> <a href="#">[5]</a>
CAS Number	2250278-48-7	<a href="#">[3]</a> <a href="#">[5]</a>
Appearance	Varies (typically a solid or oil)	
Purity	$\geq 95\%$ (typical)	<a href="#">[3]</a>
Storage	-20°C, desiccated	<a href="#">[3]</a>

## Experimental Protocols

The utility of Benzyloxycarbonyl-PEG4-Acid is defined by two primary reaction types: the conjugation of its carboxylic acid to an amine-containing molecule and the subsequent deprotection of the Cbz group to reveal a primary amine.

### Amide Bond Formation via Carboxylic Acid Activation

This protocol describes the conjugation of Benzyloxycarbonyl-PEG4-Acid to a molecule containing a primary amine ( $R-NH_2$ ) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents.

Materials:

- Benzyloxycarbonyl-PEG4-Acid
- Amine-containing molecule ( $R-NH_2$ )
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- DIPEA (N,N-Diisopropylethylamine)

- Reaction vessel and magnetic stirrer
- Inert atmosphere (Nitrogen or Argon)

**Procedure:**

- Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve Benzyloxycarbonyl-PEG4-Acid (1 equivalent) in anhydrous DMF or DCM.
- Activation: To the stirred solution, add NHS (1.2 equivalents) followed by EDC (1.2 equivalents). Let the reaction proceed at room temperature for 1-2 hours to form the NHS-activated ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Conjugation: In a separate vessel, dissolve the amine-containing molecule ( $R-NH_2$ ) (1 to 1.1 equivalents) in anhydrous DMF or DCM.
- Reaction: Slowly add the solution of  $R-NH_2$  to the activated Benzyloxycarbonyl-PEG4-Acid solution. Add DIPEA (2 equivalents) to the reaction mixture to act as a base.
- Incubation: Allow the reaction to stir at room temperature for 4 to 24 hours. Monitor the reaction for the consumption of the starting materials and the formation of the product by TLC or LC-MS.
- Work-up and Purification: Upon completion, the reaction mixture can be concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the purified Cbz-protected conjugate.

## Deprotection of the Benzyloxycarbonyl (Cbz) Group

This protocol outlines the removal of the Cbz protecting group via catalytic hydrogenolysis to yield a free primary amine.

**Materials:**

- Cbz-protected conjugate

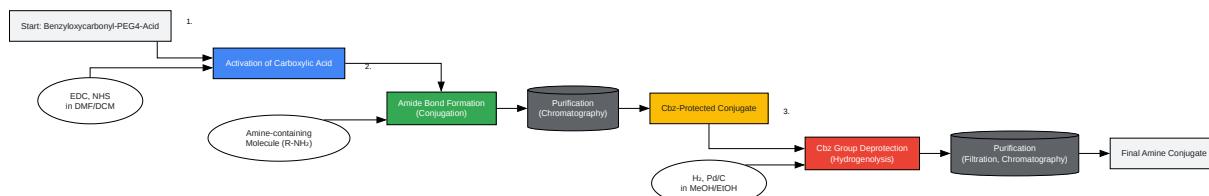
- Palladium on carbon (Pd/C, 10% w/w)
- Methanol (MeOH) or Ethanol (EtOH)
- Hydrogen source (H<sub>2</sub> gas balloon or a hydrogenation apparatus)
- Celite®

**Procedure:**

- **Dissolution:** Dissolve the Cbz-protected conjugate (1 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.
- **Catalyst Addition:** Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol% of the substrate) to the solution.
- **Hydrogenation:** Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
- **Reaction:** Stir the mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by TLC or LC-MS for the disappearance of the starting material. Reaction times can vary from 1 to 24 hours.
- **Filtration:** Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (MeOH or EtOH) to ensure complete recovery of the product.
- **Isolation:** Concentrate the filtrate under reduced pressure to obtain the deprotected amine conjugate. Further purification can be performed by chromatography or crystallization if necessary.

## Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the use of Benzyloxycarbonyl-PEG4-Acid in bioconjugation.

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Caption: A representative workflow for bioconjugation using Benzyloxycarbonyl-PEG4-Acid.

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## References

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